molecular formula C22H32N2 B14454602 9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) CAS No. 73321-08-1

9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)

Cat. No.: B14454602
CAS No.: 73321-08-1
M. Wt: 324.5 g/mol
InChI Key: HAOAUHJDTAPNIQ-UHFFFAOYSA-N
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Description

9,9’-(1,4-Phenylene)bis(9-azabicyclo[331]nonane) is a complex organic compound featuring a bicyclic structure with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical cyclization protocols. For instance, a SmI2-mediated radical cyclization has been reported to be effective in constructing the desired bicyclic framework . This method involves the use of samarium diiodide as a reducing agent to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) are not well-documented, the principles of large-scale organic synthesis can be applied. This would typically involve optimizing the reaction conditions to maximize yield and purity, as well as scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) has several applications in scientific research:

Mechanism of Action

The mechanism by which 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of electrons and promoting the formation of carbonyl compounds . The specific molecular targets and pathways depend on the context of its application, such as in catalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) is unique due to its specific bicyclic structure and the presence of a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

73321-08-1

Molecular Formula

C22H32N2

Molecular Weight

324.5 g/mol

IUPAC Name

9-[4-(9-azabicyclo[3.3.1]nonan-9-yl)phenyl]-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C22H32N2/c1-5-17-7-2-8-18(6-1)23(17)21-13-15-22(16-14-21)24-19-9-3-10-20(24)12-4-11-19/h13-20H,1-12H2

InChI Key

HAOAUHJDTAPNIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)N2C3=CC=C(C=C3)N4C5CCCC4CCC5

Origin of Product

United States

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